

Urolithin A and Its Biological Functions in Aging: A Technical Guide

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Compound of Interest		
Compound Name:	Urolithin A	
Cat. No.:	B1682117	Get Quote

Executive Summary

Urolithin A (UA), a gut microbiome-derived metabolite of dietary ellagitannins, has emerged as a significant geroprotective compound with the potential to mitigate age-related physiological decline. Its primary and most well-documented function is the induction of mitophagy, the selective degradation of dysfunctional mitochondria, which is crucial for maintaining cellular homeostasis and energy production. As the efficiency of mitophagy declines with age, the accumulation of damaged mitochondria contributes to cellular senescence, inflammation ("inflammaging"), and the pathogenesis of numerous age-related diseases, including sarcopenia and immune senescence.[1][2][3] Preclinical and clinical studies have demonstrated that supplementation with **Urolithin A** can rejuvenate mitochondrial function, enhance muscle strength and endurance, modulate immune responses, and activate key metabolic signaling pathways central to longevity.[4][5] This document provides a comprehensive technical overview of the molecular mechanisms, quantitative clinical outcomes, and experimental methodologies related to the biological functions of **Urolithin A** in the context of aging, intended for researchers, scientists, and professionals in drug development.

Introduction to Urolithin A

Urolithin A is not directly obtained from the diet. It is the final product of a multi-step biotransformation process that begins with the ingestion of ellagitannins (ETs) and ellagic acid (EA), polyphenolic compounds abundant in pomegranates, berries, and nuts.[6][7] In the gut,



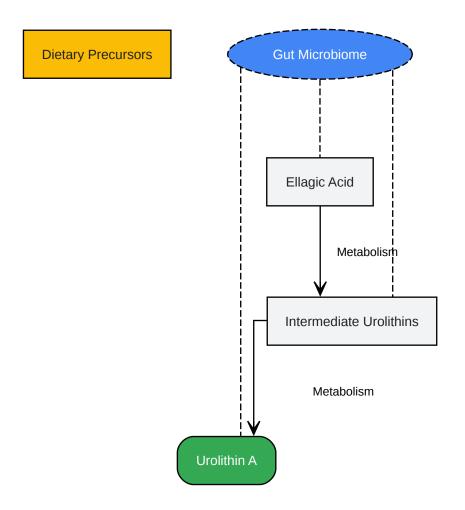
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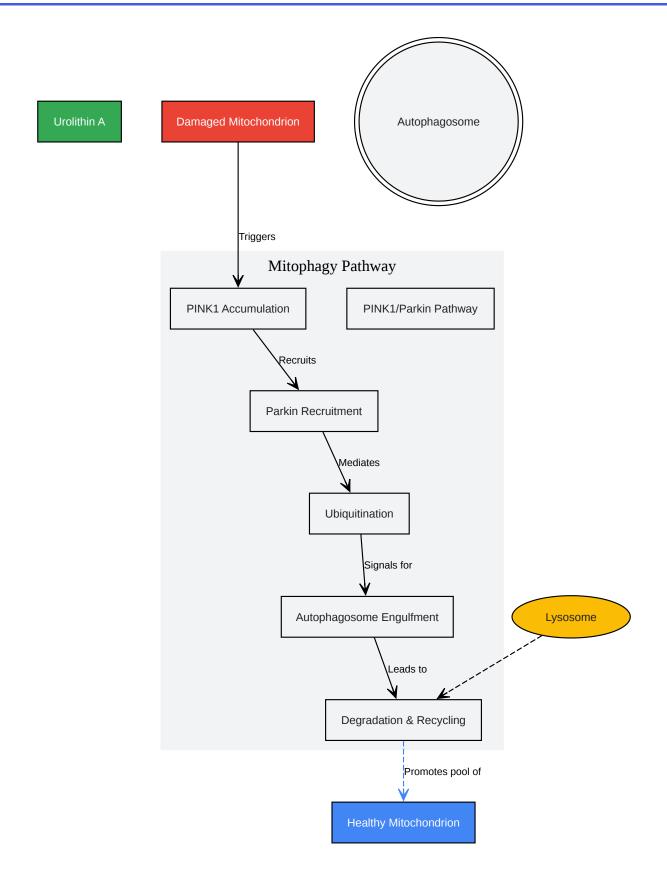
bacterial tannases hydrolyze ETs into EA. Subsequently, specific gut microbial species, such as those from the Gordonibacter genus, metabolize EA into a series of intermediate urolithins, culminating in **Urolithin A** and Urolithin B.[8]

This conversion process is highly dependent on the individual's gut microbiome composition. It is estimated that only about 40% of the human population can produce **Urolithin A** at physiologically meaningful levels from dietary precursors, a capability that may decrease with age.[6][9] This variability underscores the potential of direct **Urolithin A** supplementation as a more reliable strategy to achieve therapeutic benefits.[9]

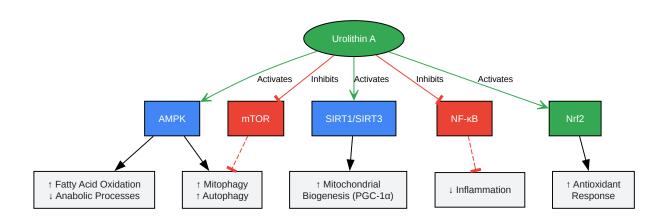


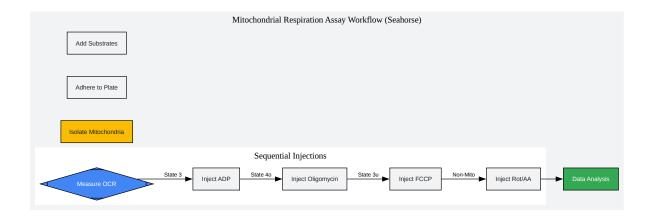












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